molecular formula C7H14ClNO B1383575 4-(Aminomethyl)cyclohexanone HCl CAS No. 1205750-10-2

4-(Aminomethyl)cyclohexanone HCl

Cat. No.: B1383575
CAS No.: 1205750-10-2
M. Wt: 163.64 g/mol
InChI Key: PJPWFRAEBRUTLF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)cyclohexanone Hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)cyclohexanone Hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of 4-(Aminomethyl)cyclohexanone Hydrochloride often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)cyclohexanone Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines .

Scientific Research Applications

4-(Aminomethyl)cyclohexanone Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)cyclohexanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

    Cyclohexanone: A structurally related compound with similar chemical properties but lacking the amino group.

    4-(Aminomethyl)cyclohexanol: A derivative with a hydroxyl group instead of a ketone group.

    4-(Aminomethyl)cyclohexane: A saturated analog without the carbonyl group.

Uniqueness: 4-(Aminomethyl)cyclohexanone Hydrochloride is unique due to its combination of an amino group and a ketone group within a cyclohexane ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .

Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPWFRAEBRUTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Aminomethyl)cyclohexanone HCl
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